molecular formula C22H24ClN3O2 B1329950 Basic Yellow 40 CAS No. 29556-33-0

Basic Yellow 40

Cat. No.: B1329950
CAS No.: 29556-33-0
M. Wt: 397.9 g/mol
InChI Key: LCVNGSHJQQOSDB-UHFFFAOYSA-M
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Future Directions

Benzimidazolium salts and their derivatives continue to be a subject of research due to their potential applications in medicine and other fields . They are of interest in the synthesis of a large variety of bioactive compounds and as starting materials or intermediates in various reactions .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator. For instance, it has been shown to interact with DNA, acting as a bifunctional DNA intercalator, which can inhibit the replication of cancer cells . This compound also interacts with various enzymes involved in metabolic pathways, potentially altering their activity and thus influencing the overall metabolic flux.

Cellular Effects

The effects of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can alter gene expression by binding to DNA and affecting transcriptional activity, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride involves several key interactions at the molecular level. It binds to biomolecules such as DNA and proteins, influencing their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . For instance, its interaction with DNA can inhibit replication and transcription, while its binding to proteins can alter their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in DNA replication and repair, leading to changes in cellular metabolism. Additionally, it can affect the levels of metabolites by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . The distribution of this compound within cells can affect its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride is essential for its activity. This compound is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to its site of action, influencing its activity and function.

Chemical Reactions Analysis

Basic Yellow 40 primarily undergoes adsorption reactions, where it binds to various substrates. It does not typically undergo oxidation, reduction, or substitution reactions in its common applications. The dye adheres to surfaces through electrostatic interactions, enhancing the visibility of latent fingerprints .

Comparison with Similar Compounds

Basic Yellow 40 is unique due to its strong fluorescent properties and high sensitivity in visualizing latent fingerprints. Similar compounds include other fluorescent dyes like Rhodamine 6G and MBD, which are also used in forensic applications. this compound is preferred for its non-destructive nature and compatibility with a wide range of surfaces .

Properties

IUPAC Name

7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N3O2.ClH/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;/h7-14H,5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNGSHJQQOSDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=[N+](C4=CC=CC=C4N3C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904366
Record name 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride
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Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29556-33-0, 35869-60-4, 12221-86-2
Record name 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1)
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Record name 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride
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Record name 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride
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Record name 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium methyl sulphate
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Record name C.I. Basic Yellow 40
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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